
5-Hydroxy-7,8-dimethoxyflavanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-7,8-dimethoxyflavanone is a naturally occurring flavonoid compound found in various plants. It belongs to the class of flavanones, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic properties and its role in various biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-7,8-dimethoxyflavanone typically involves the use of chalcones as intermediates. One common synthetic route includes the following steps :
Preparation of Chalcone Intermediate: The chalcone is synthesized by the Claisen-Schmidt condensation of appropriate acetophenone and benzaldehyde derivatives.
Cyclization: The chalcone undergoes cyclization in the presence of a base, such as potassium hydroxide, to form the flavanone structure.
Hydroxylation and Methoxylation:
Industrial Production Methods
Industrial production methods for this compound often involve large-scale extraction from plant sources, such as Andrographis paniculata . The plant material is typically macerated in ethanol, followed by purification using chromatographic techniques to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy-7,8-dimethoxyflavanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to dihydroflavanones.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the flavanone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated, methoxylated, and halogenated derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 5-Hydroxy-7,8-dimethoxyflavanone involves its interaction with specific molecular targets and pathways:
Inhibition of Cytochrome P450 Enzymes: The compound inhibits the activity of cytochrome P450 enzymes, which are involved in the detoxification of insecticides in mosquitoes.
Reversal of Multi-Drug Resistance: It competitively inhibits the efflux function of P-glycoprotein, thereby increasing the intracellular concentration of chemotherapeutic drugs and reversing multi-drug resistance in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Hydroxy-7,8-dimethoxyflavone: Similar in structure but differs in the presence of a double bond in the flavone ring.
5-Hydroxy-7,8,2’,3’-tetramethoxyflavone: Contains additional methoxy groups at the 2’ and 3’ positions.
5,4’-Dihydroxy-7,8,2’,3’-tetramethoxyflavone: Contains hydroxyl groups at the 5 and 4’ positions and methoxy groups at the 7, 8, 2’, and 3’ positions.
Uniqueness
5-Hydroxy-7,8-dimethoxyflavanone is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar flavonoids .
Eigenschaften
Molekularformel |
C17H16O5 |
|---|---|
Molekulargewicht |
300.30 g/mol |
IUPAC-Name |
5-hydroxy-7,8-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C17H16O5/c1-20-14-9-12(19)15-11(18)8-13(10-6-4-3-5-7-10)22-17(15)16(14)21-2/h3-7,9,13,19H,8H2,1-2H3 |
InChI-Schlüssel |
VPGMCCIECGDASG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C(=O)CC(O2)C3=CC=CC=C3)C(=C1)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1R,2R,4S)-2-methoxy-4-[(2R)-2-[(1R,9S,12S,14R,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,14,18-trihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,20-tetraoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]cyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[2-[4-[7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl]-2-fluoro-3-methylphenyl]sulfonylethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12424905.png)
![7-{[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]oxy}-6-methoxychromen-2-one](/img/structure/B12424909.png)
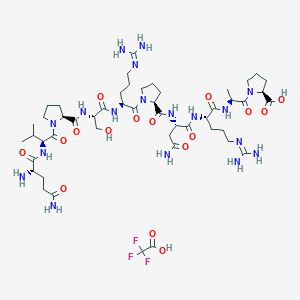
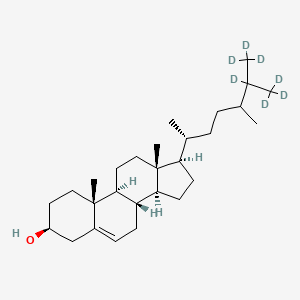
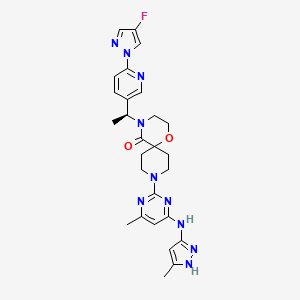
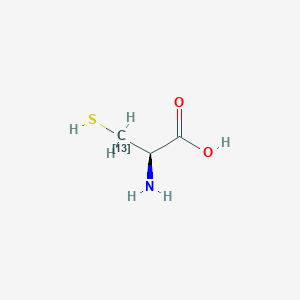
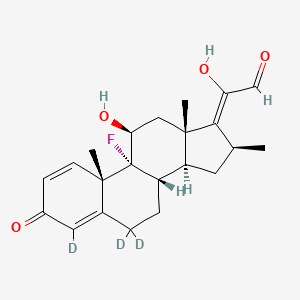



![methyl 2-[(1S,3S,7S,12R,16R,18S)-8-(furan-3-yl)-1,3-dihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate](/img/structure/B12424983.png)
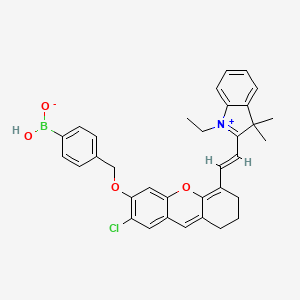
![[(2R,6S,7S,9R,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate](/img/structure/B12424994.png)
